Direct blue 15

Overview

Description

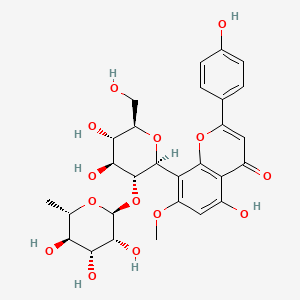

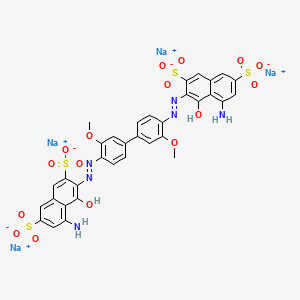

Direct Blue 15 is an organic compound classified as an azo dye. It is a dark blue, water-soluble solid widely used in the textile industry for dyeing cotton and other cellulosic materials . This dye is known for its vibrant color and strong affinity for fabrics, making it a popular choice in various industrial applications.

Mechanism of Action

Target of Action

Direct Blue 15, an organic compound classified as an azo dye , is primarily used for dying cotton and related cellulosic materials . Its primary targets are the fibers of these materials, where it binds to provide a dark blue color .

Mode of Action

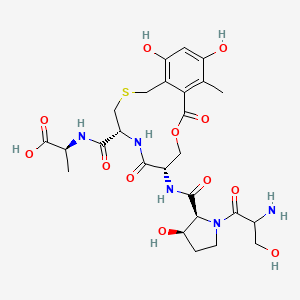

The mode of action of this compound involves the process of azo coupling of o-dianisidine with the appropriate naphthalene disulfonate . This process results in the formation of the azo dye, which can then bind to the fibers of cotton and related cellulosic materials .

Biochemical Pathways

It’s known that the dye can be degraded by iron-carbon micro-electrolysis coupled with h2o2 . This process results in the decolorization of the dye and a reduction in total organic carbon (TOC) .

Result of Action

The primary result of this compound’s action is the imparting of a dark blue color to cotton and related cellulosic materials . It’s also been found to have carcinogenic effects in certain animal models, with evidence of inducing tumors in specific target organs .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, many industrial dyes, including this compound, are discharged into the environment, leading to water pollution . The dye’s action, in terms of its degradation, can be influenced by factors such as pH and the presence of other compounds like H2O2 .

Biochemical Analysis

Biochemical Properties

Direct Blue 15 plays a significant role in biochemical reactions, particularly in the textile industry. It interacts with various enzymes, proteins, and other biomolecules. The dye’s interaction with enzymes such as peroxidases and laccases can lead to its degradation, which is crucial for bioremediation processes . These enzymes catalyze the breakdown of the azo bonds in this compound, resulting in less harmful byproducts. Additionally, this compound can bind to proteins and other biomolecules through hydrogen bonding and Van der Waals forces, affecting their structure and function .

Cellular Effects

This compound has been shown to produce toxic effects on various types of cells and cellular processes. In microalgae, exposure to this compound increases the concentrations of chlorophyll-a and chlorophyll-b while reducing carotenoids . This alteration in pigment composition can affect photosynthesis and overall cellular metabolism. In cladocerans, this compound decreases survival rates, total progeny, and the number of released clutches, indicating its impact on reproductive processes . In zebrafish embryos, the dye causes developmental abnormalities such as yolk sac edema, curved tail, and skeletal deformations .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular components at the molecular level. The dye can bind to enzymes, inhibiting or activating their activity. For example, this compound can inhibit the activity of peroxidases, leading to the accumulation of reactive oxygen species and oxidative stress . Additionally, the dye can interact with DNA, causing changes in gene expression and potentially leading to mutagenic effects . The binding interactions of this compound with biomolecules are primarily mediated through hydrogen bonding and Van der Waals forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The dye is relatively stable under standard conditions but can degrade when exposed to light or certain chemicals . Long-term exposure to this compound in in vitro studies has shown that it can cause persistent oxidative stress and damage to cellular components . In in vivo studies, prolonged exposure to the dye can lead to chronic toxicity and carcinogenic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the dye may not cause significant adverse effects. At higher doses, this compound can induce toxic effects such as oxidative stress, DNA damage, and carcinogenicity . In rats, chronic exposure to high doses of this compound has been associated with the development of tumors . The threshold effects observed in these studies highlight the importance of regulating the dosage of this compound to minimize its toxic impact.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its degradation. Enzymes such as peroxidases and laccases play a crucial role in the breakdown of the dye . These enzymes catalyze the cleavage of the azo bonds in this compound, leading to the formation of less harmful metabolites. The metabolic pathways of this compound also involve interactions with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which is required for the reduction of the dye .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The dye can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can bind to cellular components such as proteins and nucleic acids, affecting their function and localization. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The dye can be localized to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the dye to specific subcellular locations. The activity of this compound can be influenced by its localization, as it may interact with different biomolecules in various cellular compartments .

Preparation Methods

Direct Blue 15 is synthesized through an azo coupling reaction. This process involves the coupling of o-dianisidine with the appropriate naphthalene disulfonate . The reaction conditions typically include acidic or basic environments to facilitate the formation of the azo bond (N=N). Industrial production methods often involve large-scale batch processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Direct Blue 15 undergoes several types of chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the breakdown of the azo bond.

Reduction: Reductive cleavage of the azo bonds yields 3,3’-dimethoxybenzidine. This reaction is significant as it can lead to the formation of potentially carcinogenic by-products.

Substitution: The dye can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reductive cleavage. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Direct Blue 15 has a wide range of scientific research applications:

Comparison with Similar Compounds

Direct Blue 15 is part of a broader class of azo dyes, which are characterized by the presence of one or more azo bonds (N=N). Similar compounds include:

- Direct Blue 1

- Direct Blue 2

- Direct Blue 6

- Direct Blue 14

Compared to these compounds, this compound is unique due to its specific molecular structure, which includes 3,3’-dimethoxybenzidine and naphthalene disulfonate . This structure contributes to its distinct color properties and affinity for cellulosic materials.

Properties

IUPAC Name |

tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N6O16S4.4Na/c1-55-25-9-15(3-5-23(25)37-39-31-27(59(49,50)51)11-17-7-19(57(43,44)45)13-21(35)29(17)33(31)41)16-4-6-24(26(10-16)56-2)38-40-32-28(60(52,53)54)12-18-8-20(58(46,47)48)14-22(36)30(18)34(32)42;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSOUGWNONTDCK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24N6Na4O16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68966-50-7 (unspecified hydrochloride salt), 71550-22-6 (tetra-lithium salt) | |

| Record name | C.I. Direct Blue 15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002429745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7020186 | |

| Record name | C.I. Direct Blue 15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

992.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Direct blue 15 is a deep purple to dark blue microcrystalline powder. (NTP, 1992), Deep purple to dark blue solid; [CAMEO] Dark bluish-grey odorless powder; [MSDSonline] | |

| Record name | DIRECT BLUE 15 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20298 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Direct Blue 15 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992), Soluble in water ... 10-50 mg/mL at 68 °C | |

| Record name | DIRECT BLUE 15 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20298 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. DIRECT BLUE 15 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The raw dye contains about 25% sodium chloride; a desalted preparation (containing ~ 3% salt) contained about 50% CI Direct Blue 15 and about 35 impurities, including 3,3'-dimethoxybenzidine dihydrochloride at 836-1310 ppm (mg/kg). Benzidine was not present at the detection limit of 1 ppm (mg/kg) | |

| Record name | C.I. DIRECT BLUE 15 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Deep purple to dark blue microcrystalline powder | |

CAS No. |

2429-74-5 | |

| Record name | DIRECT BLUE 15 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20298 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Direct Blue 15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002429745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[5-amino-4-hydroxy-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxynaphthalene-2,7-disulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT BLUE 15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C44C6888V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. DIRECT BLUE 15 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4227 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

greater than 572 °F (NTP, 1992) | |

| Record name | DIRECT BLUE 15 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20298 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key findings from carcinogenicity studies on Direct Blue 15?

A1: Studies conducted by the National Toxicology Program (NTP) on F344/N rats showed clear evidence of carcinogenic activity associated with this compound exposure through drinking water [, ]. In males, benign and malignant tumors were observed in the skin, Zymbal's gland, preputial gland, liver, oral cavity, and small and large intestines. Increased incidences of mononuclear cell leukemia and brain neoplasms were also observed, potentially linked to the chemical. In females, carcinogenic activity was indicated by tumors in the skin, Zymbal's gland, clitoral gland, liver, oral cavity, small and large intestines, and uterus, as well as mononuclear cell leukemia [].

Q2: What is the proposed mechanism behind this compound's carcinogenicity?

A2: Research suggests that the carcinogenicity of this compound and other benzidine-based dyes stems from their metabolic breakdown within the intestinal tract [, , ]. Anaerobic bacteria in the gut possess azoreductase enzymes that cleave the azo bonds of these dyes, releasing benzidine and its congeners. These released compounds are then absorbed into the bloodstream and can induce tumor formation in various organs [, ]. Studies have specifically implicated the activation of cellular ras genes through point mutations as a crucial step in tumor development in rats exposed to this compound [].

Q3: Does this compound demonstrate mutagenic activity?

A3: While this compound did not exhibit mutagenic effects in standard Salmonella typhimurium assays, it demonstrated mutagenic activity in strain TA1538 under a specialized reductive metabolism protocol []. This suggests that the metabolic conversion of this compound, potentially into benzidine or its congeners, is crucial for its mutagenic potential.

Q4: How is this compound distributed in the rat body?

A5: Distribution studies using 14C-labeled this compound in rats demonstrated that the liver, kidney, and lungs accumulated and retained higher levels of the radiolabel compared to other tissues, 72 hours post-dosing [].

Q5: How can this compound be removed from wastewater?

A5: Various methods have been explored for the removal of this compound from wastewater. These methods include:

- Biosorption: Bacterial cellulose has shown promise as a cost-effective biosorbent for this compound due to its unique properties, including its nanofibers network, high water holding capacity, biocompatibility, nontoxicity, and biodegradability [].

- Adsorption: Materials such as multi-wall carbon nanotubes modified by chitosan and EDTA [], CTAB-functionalized aqai stalk [], and thermochemically converted waste glass and mollusk shells [] have demonstrated high efficiency in adsorbing this compound from aqueous solutions.

- Biodegradation: White-rot fungi like Trametes versicolor can effectively degrade this compound, with laccase enzymes playing a major role in the decolorization process [].

- Advanced Oxidation Processes: Iron-carbon micro-electrolysis coupled with H2O2 [], Fered-Fenton processes [], and solar photocatalysis using TiO2/corn silk nanoparticles composites [] are effective methods for degrading this compound in wastewater.

Q6: What are the advantages of using green synthesis methods for removing this compound?

A7: Green synthesis methods, like those utilizing ginger [] and Rhodiola rosea extracts [] for synthesizing silver nanoparticles (AgNPs), offer an environmentally friendly alternative for this compound removal. These methods are advantageous due to:

Q7: How can the presence of this compound and its metabolites be detected and quantified?

A7: Various analytical methods have been employed to detect and quantify this compound and its metabolites, including:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV-Vis detectors or mass spectrometry, is a versatile technique for separating and quantifying this compound and its degradation products in complex matrices like wastewater and biological samples [, , , ].

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful in identifying and quantifying the aromatic amine metabolites produced by the reductive cleavage of this compound [, , , ].

- UV-Vis Spectrophotometry: This technique is widely used for monitoring the decolorization process during the treatment of this compound-containing wastewater [, , , ].

- Micellar Electrokinetic Capillary Chromatography (MECC): This technique offers a fast and efficient way to separate and analyze this compound and its degradation products [, ].

Q8: What is the chemical structure of this compound?

A8: this compound, also known as C.I. 24400, is a symmetrical bis-azo dye derived from 3,3'-dimethoxybenzidine. Its molecular formula is C32H22N6Na4O14S4 and its molecular weight is 926.76 g/mol.

Q9: How does the structure of this compound influence its interaction with cellulose?

A10: The structure of this compound, particularly its sulfonate groups, plays a crucial role in its interaction with cellulose []. Studies investigating the dyeing of cellulose with this compound in sodium alginate solutions found that the dye's affinity for cellulose is influenced by the ionization degree of carboxyl groups in the cellulose and the dye's valency [, ]. The presence of sodium alginate in the dyeing solution impacts the dye's adsorption equilibrium, suggesting that the dye molecules are concentrated within the cellulose's internal structure due to the alginate's presence in the bulk solution [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

mercury](/img/structure/B1206855.png)

![(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1206861.png)